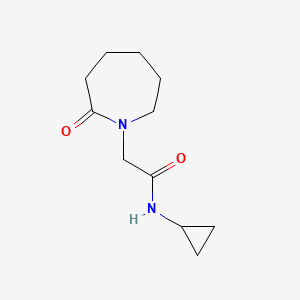
2-methyl-N-(2-oxoazepan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-oxoazepan-3-yl)benzamide, also known as MOA-192, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-methyl-N-(2-oxoazepan-3-yl)benzamide acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor. This receptor is found in high concentrations in the brain and is involved in regulating cognitive function. By blocking the receptor, this compound can impair cognitive performance, which can be useful in studying the role of the cholinergic system in cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the cholinergic system, this compound has been shown to modulate the release of dopamine and other neurotransmitters. This compound has also been shown to have antipsychotic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-methyl-N-(2-oxoazepan-3-yl)benzamide is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to investigate the specific role of this receptor in cognitive function. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-(2-oxoazepan-3-yl)benzamide. One area of interest is in the development of longer-lasting analogs of this compound. This could allow for more extensive studies on the role of the cholinergic system in cognition. Another potential direction for research is in the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, this compound could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems in cognitive function.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-oxoazepan-3-yl)benzamide involves the reaction of 2-methylbenzoyl chloride with 3-aminooxepan-2-one in the presence of a base. The reaction produces this compound as a white solid with a melting point of 197-198°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-methyl-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of the cholinergic system. This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor, which plays an important role in cognitive function. By blocking this receptor, this compound can be used to investigate the role of the cholinergic system in learning, memory, and attention.
Propriétés
IUPAC Name |
2-methyl-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-2-3-7-11(10)13(17)16-12-8-4-5-9-15-14(12)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVVOAXKXHCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)





![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
